molecular formula C10H10ClNO2 B1428833 1-(3-Chlorobenzoyl)azetidin-3-ol CAS No. 1338980-75-8

1-(3-Chlorobenzoyl)azetidin-3-ol

Cat. No.: B1428833
CAS No.: 1338980-75-8
M. Wt: 211.64 g/mol
InChI Key: YLHGLTAQTUWSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)azetidin-3-ol is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chlorobenzoyl group attached to it

Scientific Research Applications

1-(3-Chlorobenzoyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Industry: Used in the production of various chemical products and materials.

Safety and Hazards

The safety information available indicates that “1-(3-Chlorobenzoyl)azetidin-3-ol” may cause skin and eye irritation . The GHS pictograms indicate a warning signal . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(3-Chlorobenzoyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1,3-aminopropanols to form azetidines. This process can be facilitated by the use of a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane, followed by cyclization to yield the desired azetidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and the chlorobenzoyl group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and chlorobenzoyl compounds. Similar compounds include:

Properties

IUPAC Name

(3-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHGLTAQTUWSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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